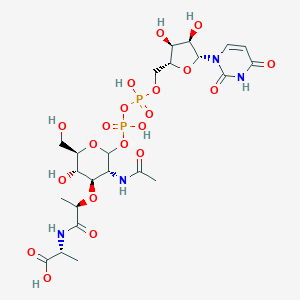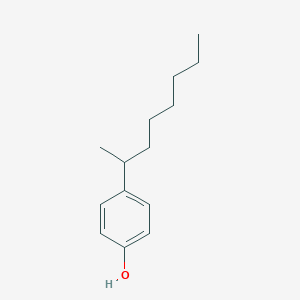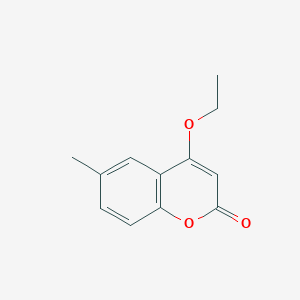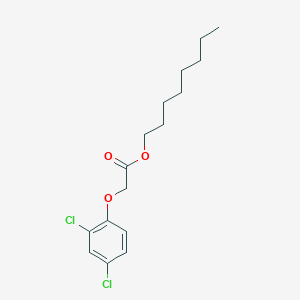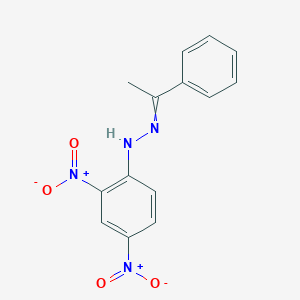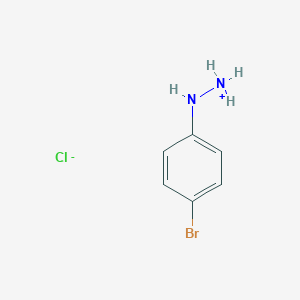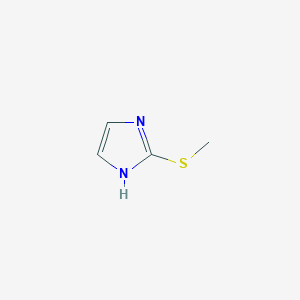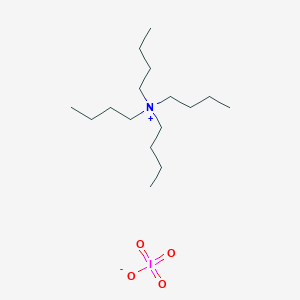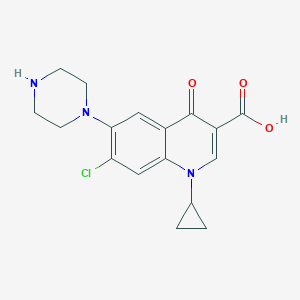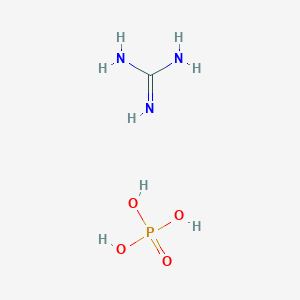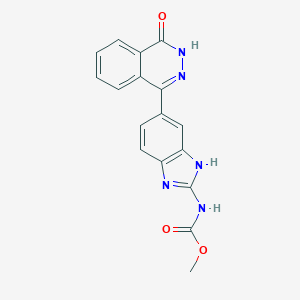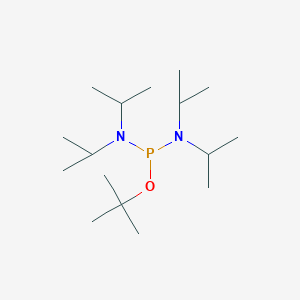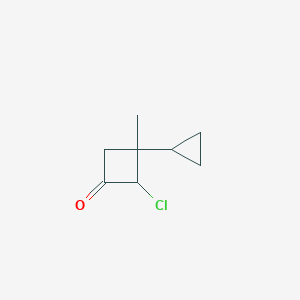
2-Chloro-3-cyclopropyl-3-methylcyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-cyclopropyl-3-methylcyclobutan-1-one is a cyclic ketone with the chemical formula C9H13ClO. It is commonly referred to as "CCMC" and is a synthetic compound that has been used in scientific research for various purposes.
Mechanism Of Action
CCMC is thought to inhibit the activity of the enzyme lactate dehydrogenase (LDH), which is involved in the conversion of pyruvate to lactate. This inhibition leads to the accumulation of pyruvate, which can then be used for energy production. CCMC has also been shown to inhibit the activity of the enzyme pyruvate dehydrogenase kinase (PDK), which is involved in the regulation of glucose metabolism.
Biochemical And Physiological Effects
CCMC has been shown to have a number of biochemical and physiological effects. It has been shown to increase the level of ATP in cells, which is an important molecule for energy production. CCMC has also been shown to increase the production of reactive oxygen species (ROS), which can have both beneficial and harmful effects on cells.
Advantages And Limitations For Lab Experiments
One advantage of using CCMC in lab experiments is that it is a relatively simple compound to synthesize. It is also a stable compound that can be stored for long periods of time. However, one limitation of using CCMC is that it can be difficult to work with due to its low solubility in water.
Future Directions
There are several potential future directions for research on CCMC. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the efficacy and safety of CCMC in vivo. Another area of interest is its use as a ligand in catalysis reactions. Further studies are needed to optimize the conditions for these reactions and to explore their potential applications. Finally, CCMC could be used as a starting material for the synthesis of other compounds with potential biological activity.
Synthesis Methods
The synthesis of CCMC involves the reaction of cyclopropylmethylmagnesium bromide with 2-chloro-3-methylcyclobutanone. The reaction takes place at low temperature and yields a white solid, which is then purified through recrystallization. The purity of the compound is determined through nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
CCMC has been used in scientific research for various purposes, including as a starting material for the synthesis of other compounds. It has also been used as a ligand in catalysis reactions, as well as a reagent in organic synthesis. CCMC has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
CAS RN |
139537-52-3 |
|---|---|
Product Name |
2-Chloro-3-cyclopropyl-3-methylcyclobutan-1-one |
Molecular Formula |
C8H11ClO |
Molecular Weight |
158.62 g/mol |
IUPAC Name |
2-chloro-3-cyclopropyl-3-methylcyclobutan-1-one |
InChI |
InChI=1S/C8H11ClO/c1-8(5-2-3-5)4-6(10)7(8)9/h5,7H,2-4H2,1H3 |
InChI Key |
VLNBOKYABZLPAT-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C1Cl)C2CC2 |
Canonical SMILES |
CC1(CC(=O)C1Cl)C2CC2 |
synonyms |
Cyclobutanone, 2-chloro-3-cyclopropyl-3-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



